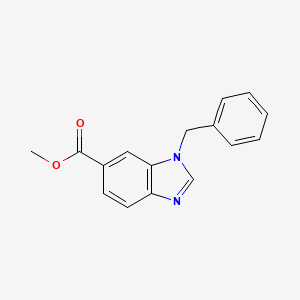

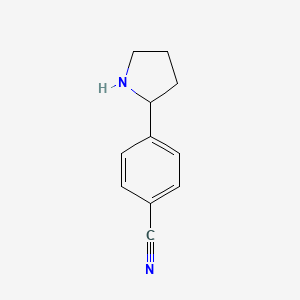

![molecular formula C9H8N2O2 B1149291 1H-吡咯并[2,3-c]吡啶-4-甲酸甲酯 CAS No. 1260385-72-5](/img/structure/B1149291.png)

1H-吡咯并[2,3-c]吡啶-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored through various methodologies, highlighting the versatility and complexity of approaches to such compounds. For instance, Boto et al. (2001) described a synthesis method involving one-pot oxidative decarboxylation-beta-iodination of amino acids to yield 2,3-disubstituted pyrrolidines and piperidines, potentially applicable to related compounds (Boto, Hernández, de Leon, & Suárez, 2001). Another example by Galenko et al. (2015) involves metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, showing the intricacy of synthetic routes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and reactivity of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. Studies such as those by Quiroga et al. (2013), which investigate the hydrogen-bonded sheets formed by methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, provide insights into the molecular arrangements and interactions that could be relevant for methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate as well (Quiroga, Gálvez, Cobo, & Glidewell, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate derivatives are varied, encompassing a wide range of reactivities and applications. For example, Mekheimer et al. (1997) explored reactions leading to functionalized 4H-pyrano[3,2-c]pyridines, showcasing the compound's potential in constructing complex heterocyclic structures (Mekheimer, Mohamed, & Sadek, 1997).

Physical Properties Analysis

The physical properties of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, including solubility, melting point, and crystal structure, are pivotal for its handling and application in synthesis. Investigations into related compounds, such as the study by Pedroso et al. (2020), which examines the crystal structure and Hirshfeld surface analysis of a tetra-substituted pyrrolidine ring compound, can offer valuable insights into the physical characteristics of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate derivatives (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties analysis involves understanding the reactivity, stability, and functional group transformations of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate. Studies such as those by Shen et al. (2012), which focus on the synthesis, crystal structure, and computational study of pyrazole derivatives, contribute to our understanding of the chemical behavior of pyrrolopyridine compounds (Shen, Huang, Diao, & Lei, 2012).

科学研究应用

抗菌应用

吡咯并吡啶类似物,包括与 1H-吡咯并[2,3-c]吡啶-4-甲酸甲酯相关的结构,已被合成并评估其抗菌特性。一项研究从 5-甲基-2-氨基吡咯-3-甲酸乙酯出发,合成了一系列 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸。其中,一种化合物表现出显着的体外抗菌活性,突出了吡咯并吡啶衍生物在抗菌应用中的潜力 (Toja 等人,1986 年).

合成化学

吡咯并吡啶衍生物已用于合成化学中以开发新的化学实体。例如,4-环氧甲基-4H-呋喃[3,2-b]吡咯及其苯并衍生物由适当的起始化合物合成。这些化合物经历进一步反应生成 N-2-羟基-3-杂氨基丙基取代的化合物,说明了吡咯并吡啶衍生物在合成有机化学中的多功能性 (Krutošíková 等人,2001 年).

药物研究

在药物研究中,吡咯并[2,3-c]吡啶衍生物因其作为治疗剂的潜力而受到探索。一项研究详细描述了盐酸 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶的有效合成,该化合物可用作开发新的药理活性化合物的先驱。该合成涉及硼氢化钠还原和随后的脱苄基,证明了吡咯并吡啶衍生物在新药开发中的实用性 (Nechayev 等人,2013 年).

抗肿瘤活性

新型 1H-吡咯并[2,3-b]吡啶衍生物 nortopsentin 类似物被合成并评估了在弥漫性恶性腹膜间皮瘤实验模型中的抗肿瘤活性。一些化合物作为细胞周期蛋白依赖性激酶 1 抑制剂,减少细胞增殖并诱导细胞凋亡,表明这些衍生物在癌症治疗中的潜力 (Carbone 等人,2013 年).

安全和危害

“Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a complex compound with a unique structure

Mode of Action

The compound’s interaction with its targets and the resulting changes are yet to be fully understood . More detailed studies are required to understand how this compound interacts with its targets.

属性

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLBAMDCHWKLSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

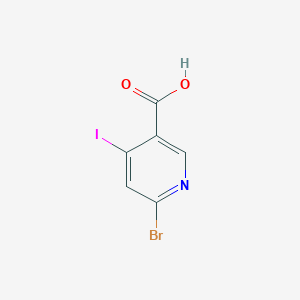

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)